molecular formula C9H11NO5 B589670 L-threo-Droxidopa-13C2,15N CAS No. 1276295-04-5

L-threo-Droxidopa-13C2,15N

Cat. No.: B589670
CAS No.: 1276295-04-5
M. Wt: 216.167
InChI Key: QXWYKJLNLSIPIN-LJDYPDNASA-N
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Description

L-threo-Droxidopa-13C2,15N is a stable isotope-labeled compound, specifically labeled with carbon-13 and nitrogen-15. It is a derivative of L-threo-Droxidopa, which is a synthetic amino acid precursor to the neurotransmitter norepinephrine. This compound is used primarily in scientific research to study metabolic pathways and enzyme activities due to its stable isotope labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-threo-Droxidopa-13C2,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the L-threo-Droxidopa molecule. The synthetic route typically starts with the precursor molecules that contain the desired isotopes. The reaction conditions are carefully controlled to ensure the incorporation of the isotopes without altering the chemical properties of the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using isotope-labeled precursors. The process includes multiple steps of purification and quality control to ensure the final product meets the required specifications for research use. The production is carried out under strict conditions to maintain the integrity of the isotopes and the overall compound .

Chemical Reactions Analysis

Types of Reactions

L-threo-Droxidopa-13C2,15N undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can yield the reduced form of the compound .

Scientific Research Applications

L-threo-Droxidopa-13C2,15N is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

L-threo-Droxidopa-13C2,15N exerts its effects by crossing the blood-brain barrier and being converted to norepinephrine via decarboxylation by L-aromatic-amino-acid decarboxylase. Norepinephrine then acts at alpha-adrenergic receptors as a vasoconstrictor and at beta-adrenergic receptors as a heart stimulator and artery dilator .

Comparison with Similar Compounds

L-threo-Droxidopa-13C2,15N is unique due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. Similar compounds include:

This compound stands out due to its enhanced ability to provide detailed insights into metabolic pathways and enzyme activities, making it a valuable tool in scientific research .

Properties

CAS No.

1276295-04-5

Molecular Formula

C9H11NO5

Molecular Weight

216.167

IUPAC Name

(2S,3R)-2-azanyl-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid

InChI

InChI=1S/C9H11NO5/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4/h1-3,7-8,11-13H,10H2,(H,14,15)/t7-,8+/m0/s1/i7+1,9+1,10+1

InChI Key

QXWYKJLNLSIPIN-LJDYPDNASA-N

SMILES

C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O

Synonyms

(βR)-β,3-Dihydroxy-L-tyrosine-13C2,15N;  threo-β,3-Dihydroxy-L-tyrosine-13C2,15N;  L-threo-3-(3,4-Dihydroxyphenyl)serine-13C2,15N;  (-)-threo-3,4-Dihydroxyphenyl-_x000B_serine-13C2,15N;  (2S,3R)-3-(3,4-Dihydroxyphenyl)-2-amino-3-hydroxypropanoic Acid-13C2,15N; 

Origin of Product

United States

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